molecular formula C9H8ClNO4S B2603705 Methyl [(2-chloro-4-nitrophenyl)thio]acetate CAS No. 139326-35-5

Methyl [(2-chloro-4-nitrophenyl)thio]acetate

Cat. No. B2603705
CAS RN: 139326-35-5
M. Wt: 261.68
InChI Key: YKBDLXCNSDMLAE-UHFFFAOYSA-N
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Description

Methyl [(2-chloro-4-nitrophenyl)thio]acetate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a thioester that contains a nitro group and a chloro group, making it a highly reactive and versatile compound.

Scientific Research Applications

Organic Synthesis and Medicinal Chemistry

Methyl [(2-chloro-4-nitrophenyl)thio]acetate serves as a valuable building block in organic synthesis. Researchers use it to create more complex molecules by introducing functional groups or modifying existing structures. In medicinal chemistry, this compound plays a crucial role in designing novel drugs. Its unique combination of a nitro group, a thioether, and an ester provides opportunities for drug discovery. Scientists explore its potential as a scaffold for developing anti-cancer, anti-inflammatory, or antimicrobial agents .

Pesticide Development

The chloro-nitrophenyl moiety in Methyl [(2-chloro-4-nitrophenyl)thio]acetate makes it interesting for pesticide research. Pesticides are essential for crop protection and disease control. By modifying this compound, scientists can create targeted pesticides that selectively inhibit specific pests or pathogens. The thioester functionality may enhance bioavailability and stability, contributing to effective pest management .

Photodynamic Therapy (PDT)

Photodynamic therapy is a promising cancer treatment that involves activating photosensitizers with light to generate reactive oxygen species. These species selectively destroy cancer cells. Methyl [(2-chloro-4-nitrophenyl)thio]acetate, when appropriately modified, could serve as a photosensitizer. Researchers investigate its photophysical properties, such as absorption and emission wavelengths, to optimize its efficacy in PDT .

Materials Science and Surface Modification

Functionalized thioesters like Methyl [(2-chloro-4-nitrophenyl)thio]acetate find applications in materials science. Researchers use them to modify surfaces, enhance adhesion, or introduce specific chemical functionalities. For instance, this compound could be employed to functionalize nanoparticles, improving their stability or enabling targeted drug delivery. Its reactivity with metal surfaces also makes it relevant for corrosion inhibition studies .

Analytical Chemistry

Methyl [(2-chloro-4-nitrophenyl)thio]acetate acts as a derivatizing agent in analytical chemistry. Researchers use it to enhance the detectability of certain compounds. For example, it can react with amino acids or other nucleophiles, forming derivatives that are amenable to high-performance liquid chromatography (HPLC) or mass spectrometry (MS) analysis. Its nitro group provides a convenient handle for detection .

Exploring Biological Mechanisms

Researchers investigate the biological effects of Methyl [(2-chloro-4-nitrophenyl)thio]acetate to understand its interactions with cellular components. By studying its reactivity with proteins, enzymes, or nucleic acids, they gain insights into biochemical pathways. Additionally, its potential toxicity or cytotoxicity informs safety assessments. This knowledge contributes to broader scientific understanding and drug development .

Mechanism of Action

properties

IUPAC Name

methyl 2-(2-chloro-4-nitrophenyl)sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO4S/c1-15-9(12)5-16-8-3-2-6(11(13)14)4-7(8)10/h2-4H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKBDLXCNSDMLAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=C(C=C(C=C1)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10879709
Record name 2-Chloro-4-nitrophenylthio-acetic acid, methyl e
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

139326-35-5
Record name Acetic acid, ((2-chloro-4-nitrophenyl)thio)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139326355
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Chloro-4-nitrophenylthio-acetic acid, methyl e
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10879709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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